molecular formula C17H22N2O B026371 2-(4-Heptylphenyl)pyrimidin-5-OL CAS No. 106809-01-2

2-(4-Heptylphenyl)pyrimidin-5-OL

Cat. No.: B026371
CAS No.: 106809-01-2
M. Wt: 270.37 g/mol
InChI Key: XMGHVFRPXPOTFH-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)pyrimidin-5-OL is a pyrimidine derivative characterized by a hydroxyl group at the 5-position and a 4-heptylphenyl substituent at the 2-position of the pyrimidine ring. The heptyl chain (C₇H₁₅) attached to the phenyl group confers significant hydrophobicity, which influences its physicochemical properties, such as solubility and lipophilicity. These attributes may enhance membrane permeability, making it a candidate for biological studies or material science applications .

Properties

CAS No.

106809-01-2

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

2-(4-heptylphenyl)pyrimidin-5-ol

InChI

InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)17-18-12-16(20)13-19-17/h8-13,20H,2-7H2,1H3

InChI Key

XMGHVFRPXPOTFH-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Synonyms

2-(4-Heptylphenyl)-5-hydroxypyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidin-5-ol Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Notable Features
2-(4-Heptylphenyl)pyrimidin-5-OL 4-Heptylphenyl ~270.37* High lipophilicity Potential for lipid-rich membrane interactions
2-tert-Butylpyrimidin-5-ol () tert-Butyl 152.197 Melting point: ~210–211°C Bulky substituent, moderate hydrophobicity
2-(Piperidin-4-yl)pyrimidin-5-OL () Piperidin-4-yl 179.2 Basic nitrogen center Potential for hydrogen bonding/salt formation
2-(3-Hydroxyphenyl)pyrimidin-5-OL () 3-Hydroxyphenyl 188.18 Polar hydroxyl group Improved solubility, H-bond donor capability
4-(Thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol () Thiazolyl + nitro groups 368.0930 CDK9 inhibition (IC₅₀: <100 nM) Polar groups enhance target binding

*Calculated based on molecular formula (C₁₇H₂₂N₂O).

Key Observations

Substituent Impact on Lipophilicity :

  • The 4-heptylphenyl group in the target compound imparts greater hydrophobicity compared to tert-butyl () or piperidinyl () substituents. This property may favor interactions with lipid bilayers or hydrophobic protein pockets .
  • In contrast, polar groups like the hydroxyl in 2-(3-Hydroxyphenyl)pyrimidin-5-OL () enhance aqueous solubility but reduce membrane permeability .

Biological Activity: The nitro and thiazolyl groups in ’s compound contribute to its CDK9 inhibitory activity, highlighting how electron-withdrawing substituents can modulate bioactivity .

Synthetic Feasibility :

  • The synthesis of this compound may parallel methods used for ’s compound, where chlorinated intermediates react with substituted guanidines. However, the long alkyl chain may necessitate optimized coupling conditions .

Safety Considerations: Hydrophobic compounds like this compound may pose bioaccumulation risks, whereas derivatives with hydroxyl or amino groups (e.g., ) carry hazards such as skin irritation (H315) or acute toxicity (H302) .

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